![molecular formula C20H23F3N4O B6523475 1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 931968-49-9](/img/structure/B6523475.png)
1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
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Description
The compound is a derivative of phenylpiperazine . Phenylpiperazine is a class of compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
While specific synthesis information for this compound is not available, phenylpiperazine derivatives have been synthesized for various studies . For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized in a study, where the final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Mechanism of Action
Target of Action
Related compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at neuronal synapses, and its inhibition increases the concentration of acetylcholine, enhancing cholinergic function .
Mode of Action
Related compounds have been shown to inhibit ache, presumably by binding to the active site of the enzyme and preventing it from hydrolyzing acetylcholine . This results in an increase in the concentration of acetylcholine at synapses, enhancing neurotransmission .
Biochemical Pathways
By analogy with related compounds, it can be inferred that the compound may affect cholinergic neurotransmission by inhibiting ache and thereby increasing the concentration of acetylcholine at synapses .
Pharmacokinetics
The related compound 2-(4-phenylpiperazin-1-yl)ethan-1-amine has a molecular weight of 2053 , which suggests that it may be well absorbed and distributed in the body
Result of Action
Related compounds that inhibit ache can increase the concentration of acetylcholine at synapses, enhancing cholinergic neurotransmission . This could potentially have therapeutic effects in conditions such as Alzheimer’s disease, where cholinergic function is impaired .
properties
IUPAC Name |
1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O/c21-20(22,23)17-8-4-5-9-18(17)25-19(28)24-10-11-26-12-14-27(15-13-26)16-6-2-1-3-7-16/h1-9H,10-15H2,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJSBTNHXRCDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Phenylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
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